molecular formula C30H24N6OS2 B12129315 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12129315
M. Wt: 548.7 g/mol
InChI Key: NMMORXBWGFOTBD-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C30H24N6OS2 and its molecular weight is 548.7 g/mol. The purity is usually 95%.
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Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula of the compound is C22H19N3O3S2C_{22}H_{19}N_3O_3S_2 with a molecular weight of approximately 437.53 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit noteworthy antimicrobial properties. For instance, compounds with a similar benzothiazole structure have shown effectiveness against various bacterial strains and fungi. In particular:

  • Antibacterial Activity : Compounds derived from benzothiazole have demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Studies have reported that certain derivatives inhibit ergosterol biosynthesis in Candida albicans, suggesting potential as antifungal agents .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Research has identified several benzothiazole derivatives that inhibit cancer cell proliferation through various mechanisms:

  • Mechanisms of Action : Some derivatives act by inhibiting key enzymes involved in cancer progression and survival pathways, such as heat shock proteins and monoamine oxidase .

Anti-inflammatory Effects

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. They modulate inflammatory pathways and may reduce the production of pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

  • Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as models. The results highlighted several promising candidates with significant cytotoxic effects against cancer cell lines .
  • In Vivo Efficacy : In animal models, certain benzothiazole derivatives exhibited substantial efficacy against parasitic infections, clearing infections in hamsters and rats at specific dosages .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell metabolism.
  • Receptor Modulation : It could interact with specific receptors involved in inflammatory responses or cancer cell signaling pathways.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit potent anticancer properties. The benzothiazole and triazole moieties are known to interact with various cellular pathways involved in cancer progression and apoptosis induction .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its potential as an anti-inflammatory agent. In silico studies suggest that it may inhibit key enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . This positions it as a candidate for further development in treating inflammatory diseases.
  • Antimicrobial Effects :
    • Preliminary studies suggest that the compound may possess antimicrobial properties against a range of pathogens. The presence of the triazole ring is particularly relevant as many triazole derivatives are known for their antifungal activity .

Biochemical Studies

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on various enzymes, including α-glucosidase and acetylcholinesterase. These activities could make it useful in the management of diabetes and Alzheimer's disease, respectively .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in disease pathways. These computational studies help identify potential therapeutic targets and optimize the structure for enhanced efficacy .

Case Study 1: Anticancer Activity

A study conducted on similar benzothiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the potential of this class of compounds for cancer therapy.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, a derivative of this compound was tested in animal models for its anti-inflammatory effects. Results indicated a marked reduction in inflammatory markers and symptoms associated with chronic inflammation, suggesting its utility in inflammatory disease treatment.

Properties

Molecular Formula

C30H24N6OS2

Molecular Weight

548.7 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C30H24N6OS2/c1-19-3-10-24(11-4-19)36-28(21-13-15-31-16-14-21)34-35-30(36)38-18-27(37)32-23-8-6-22(7-9-23)29-33-25-12-5-20(2)17-26(25)39-29/h3-17H,18H2,1-2H3,(H,32,37)

InChI Key

NMMORXBWGFOTBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)C6=CC=NC=C6

Origin of Product

United States

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